
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde is an organic compound that features a pyrrole ring and a nitrobenzaldehyde moiety
Métodos De Preparación
The synthesis of 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde typically involves the reaction of 2,5-dihydro-1H-pyrrole with 5-nitrobenzaldehyde under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .
Análisis De Reacciones Químicas
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrobenzoic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-aminobenzaldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in binding interactions with proteins and enzymes, affecting their function and activity .
Comparación Con Compuestos Similares
Similar compounds to 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde include:
2-(2,5-Dihydro-1H-pyrrol-1-yl)benzoic acid: This compound has a carboxylic acid group instead of a nitro group.
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-aminobenzaldehyde: This compound has an amino group instead of a nitro group.
4-(2,5-Dihydro-1H-pyrrol-1-yl)benzenesulfonamide: This compound features a sulfonamide group.
The uniqueness of this compound lies in its combination of a pyrrole ring and a nitrobenzaldehyde moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
668987-44-8 |
|---|---|
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2-(2,5-dihydropyrrol-1-yl)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H10N2O3/c14-8-9-7-10(13(15)16)3-4-11(9)12-5-1-2-6-12/h1-4,7-8H,5-6H2 |
Clave InChI |
BJOBJJHCISJNEU-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B12893615.png)
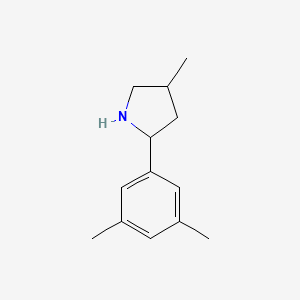
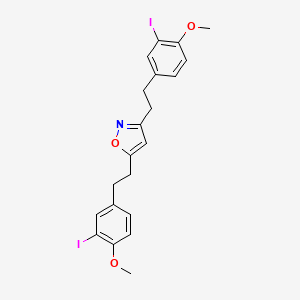
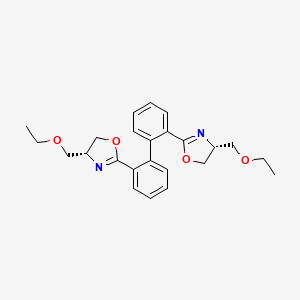
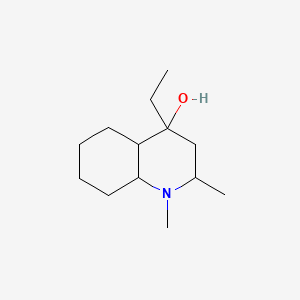
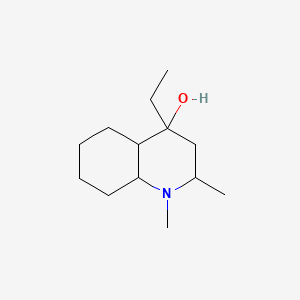
![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
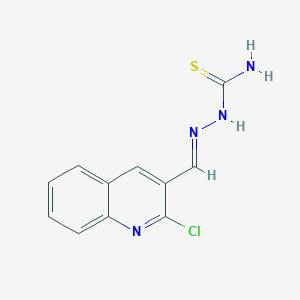
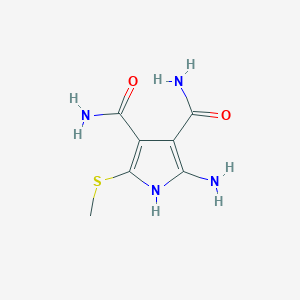
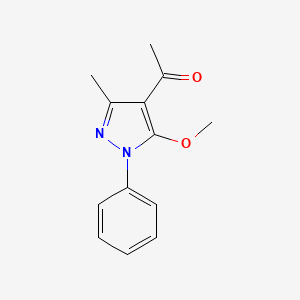
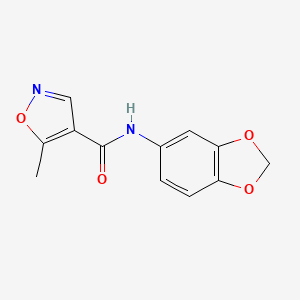
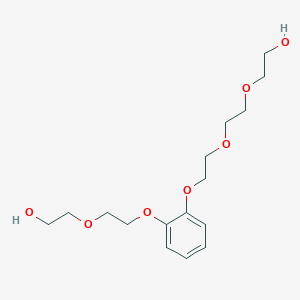
![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)

